3-Cyano-4-methylbenzoyl chloride
Description
Properties
CAS No. |
175215-03-9 |
|---|---|
Molecular Formula |
C9H6ClNO |
Molecular Weight |
179.603 |
IUPAC Name |
3-cyano-4-methylbenzoyl chloride |
InChI |
InChI=1S/C9H6ClNO/c1-6-2-3-7(9(10)12)4-8(6)5-11/h2-4H,1H3 |
InChI Key |
GULHMKRRHGBEPZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)C#N |
Synonyms |
Benzoyl chloride, 3-cyano-4-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Comparison with p-Chlorobenzoyl Chloride ():
The compound p-chlorobenzoyl chloride (used in ) shares the benzoyl chloride backbone but substitutes a chloro (-Cl) group at the para position. Key differences include:
- Electron Effects: The cyano group in 3-cyano-4-methylbenzoyl chloride is a stronger electron-withdrawing group than chlorine, increasing the carbonyl’s electrophilicity and reaction rate with nucleophiles.
- Stability: Chlorine’s moderate electron-withdrawing nature may enhance stability during storage compared to the more polar cyano group, which could increase hygroscopicity.
Table 1: Comparative Properties of Benzoyl Chloride Derivatives
*Hypothetical data inferred from structural analogs.
Analytical Characterization
Mass spectrometry (MS) and elemental analysis are critical for validating benzoyl chloride derivatives. For example, p-chlorobenzoyl chloride derivatives () exhibit characteristic molecular ion peaks (e.g., m/z 378 [M⁺]) and fragmentation patterns (e.g., m/z 239 base peak). The cyano group in this compound would likely produce distinct MS fragments due to its electron-deficient nature, such as cyano-related ions (e.g., m/z 26–28 for -CN). High-resolution mass spectrometry (HRMS) would further confirm its molecular formula (e.g., C₁₀H₆ClNO for this compound) .
Q & A
Basic: What are the optimal synthetic routes for 3-cyano-4-methylbenzoyl chloride in laboratory settings?
The most reliable method involves reacting 3-cyano-4-methylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds at 70–80°C for 4–6 hours, followed by distillation to isolate the product. Alternative chlorinating agents like oxalyl chloride may require catalytic dimethylformamide (DMF) to enhance reactivity .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., cyano at C3, methyl at C4) and assess purity.
- IR Spectroscopy : To identify stretching frequencies for C≡N (~2240 cm⁻¹) and C=O (~1770 cm⁻¹).
- Mass Spectrometry (EI/ESI) : To verify molecular weight (MW: 179.6 g/mol) and fragmentation patterns .
Advanced: How can researchers resolve discrepancies in NMR data caused by tautomerism or dynamic effects in derivatives of this compound?
Variable-temperature NMR studies can mitigate dynamic effects by stabilizing conformers. For tautomerism, computational methods like density functional theory (DFT) can predict dominant tautomeric forms. Cross-validation with X-ray crystallography (e.g., using SHELX programs for structure refinement) is recommended for unambiguous assignments .
Advanced: What computational methods are effective in predicting the electrophilic reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. The cyano group withdraws electron density, enhancing electrophilicity at the carbonyl carbon. Fukui indices may further quantify susceptibility to nucleophilic attack .
Basic: What safety protocols are critical when handling this compound?
- Controlled Atmosphere : Use inert gas (N₂/Ar) to prevent hydrolysis.
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods.
- Waste Disposal : Quench residual acyl chloride with ice-cold sodium bicarbonate before disposal .
Advanced: How can reaction conditions be optimized for amide bond formation using this compound?
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions.
- Base Choice : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances nucleophilicity of amines.
- Stoichiometry : Maintain a 1:1.2 molar ratio (acyl chloride:amine) to ensure complete conversion .
Advanced: How can low yields in nucleophilic aromatic substitution (NAS) reactions with this compound be addressed?
- Catalysis : Use Lewis acids (e.g., AlCl₃) to activate the chloride leaving group.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Temperature : Elevated temperatures (80–100°C) accelerate NAS kinetics .
Advanced: What strategies are effective for designing bioactive derivatives of this compound?
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -NO₂) at C5 to enhance electrophilicity.
- Hybrid Molecules : Conjugate with heterocycles (e.g., thiazoles) via amide linkages for antimicrobial activity screening.
- Structure-Activity Relationship (SAR) : Use molecular docking to prioritize derivatives with high binding affinity to target enzymes .
Basic: What purification methods are recommended for isolating this compound?
- Distillation : Short-path distillation under reduced pressure (1–5 mmHg) to avoid thermal decomposition.
- Column Chromatography : Use silica gel with hexane:ethyl acetate (9:1) for small-scale purification.
- Recrystallization : Not typically advised due to reactivity with protic solvents .
Advanced: How can researchers validate the absence of hydrolyzed byproducts (e.g., benzoic acid derivatives) in synthesized batches?
- TLC Monitoring : Use iodine staining or UV visualization to detect polar impurities.
- Quantitative NMR (qNMR) : Compare integration ratios of acyl chloride protons (~δ 8.5 ppm) with degradation products.
- HPLC-MS : Employ reverse-phase columns (C18) with acetonitrile/water gradients for high-resolution separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
